REACTION_CXSMILES
|
C([O:3][C:4]([CH:6](C(OCC)=O)[C:7]([CH3:33])([CH3:32])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([CH3:31])([CH3:30])[CH:19](C(OCC)=O)[C:20]([O:22]CC)=[O:21])=[O:5])C.[OH-].[K+]>C(OCC)C>[CH3:30][C:18]([CH3:31])([CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]([CH3:33])([CH3:32])[CH2:6][C:4]([OH:5])=[O:3])[CH2:19][C:20]([OH:22])=[O:21] |f:1.2|
|
Name
|
tetra-ester
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C(C(CCCCCCCCCCC(C(C(=O)OCC)C(=O)OCC)(C)C)(C)C)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
tetracarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed until the organic phase
|
Type
|
CUSTOM
|
Details
|
(about 48 hours)
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
TEMPERATURE
|
Details
|
further cooled by the addition of ice
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
by heating to 150°-160° C. on an oil bath until evolution of carbon dioxide
|
Type
|
TEMPERATURE
|
Details
|
The crude product was cooled
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of chloroform and petroleum ether (40°-60° C.)
|
Type
|
CUSTOM
|
Details
|
The pure product was obtained at a yield of 5.5 g
|
Name
|
|
Type
|
|
Smiles
|
CC(CC(=O)O)(CCCCCCCCCCC(CC(=O)O)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |